4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide

Medicinal Chemistry Chemical Biology HIV Integrase

4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide (CAS 627470-11-5) is a heterocyclic compound with the molecular formula C10H10N6O2 and a molecular weight of 246.23 g/mol. It belongs to the class of imidazole-4-carboxylic acid hydrazides bearing a pyridinyl carboxamide substituent.

Molecular Formula C10H10N6O2
Molecular Weight 246.23 g/mol
CAS No. 627470-11-5
Cat. No. B12937587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide
CAS627470-11-5
Molecular FormulaC10H10N6O2
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1NC(=O)C2=C(N=CN2)C(=O)NN
InChIInChI=1S/C10H10N6O2/c11-16-10(18)8-7(13-5-14-8)9(17)15-6-1-3-12-4-2-6/h1-5H,11H2,(H,13,14)(H,16,18)(H,12,15,17)
InChIKeyTZFUVSRIPMYBSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide (CAS 627470-11-5): Chemical Identity and Procurement Context


4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide (CAS 627470-11-5) is a heterocyclic compound with the molecular formula C10H10N6O2 and a molecular weight of 246.23 g/mol . It belongs to the class of imidazole-4-carboxylic acid hydrazides bearing a pyridinyl carboxamide substituent. The compound is listed by multiple chemical suppliers as a research-grade building block, though publicly available quantitative biological or physicochemical data for this specific substance are limited .

Why Generic Imidazole Hydrazide Substitution Is Not Advisable for 4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide


In-class imidazole hydrazide compounds cannot be interchanged based purely on core scaffold identity. A direct comparator, the pyridin-2-yl positional isomer (CAS 326903-28-0), has demonstrated specific binding activity against LEDGF/IN (pIC50 = 6.40), whereas no equivalent target engagement data exist for the pyridin-4-yl isomer [1][2]. The shift of the nitrogen atom from the 2- to the 4-position of the pyridine ring alters hydrogen-bonding geometry, dipole moment, and steric accessibility, which can profoundly affect molecular recognition. Procuring the correct isomer—not merely any pyridinyl imidazole hydrazide—is critical for experiments where regioisomer-specific binding, selectivity, or structure-activity relationship (SAR) interpretation is required.

Quantitative Differentiation Evidence for 4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide (CAS 627470-11-5) vs. Closest Analogs


Regioisomeric Specificity: Pyridin-4-yl vs. Pyridin-2-yl Target Engagement

The closest positional isomer, 4-(hydrazinecarbonyl)-N-pyridin-2-yl-1H-imidazole-5-carboxamide (CAS 326903-28-0), is a documented inhibitor of LEDGF/IN interaction with a pIC50 of 6.40 [1]. This activity is absent from all publicly available databases for the pyridin-4-yl regioisomer (CAS 627470-11-5). The nitrogen position on the pyridine ring is a critical pharmacophoric element; the 4-pyridyl isomer presents a distinct hydrogen-bond acceptor vector compared to the 2-pyridyl isomer, leading to different target recognition profiles.

Medicinal Chemistry Chemical Biology HIV Integrase

Molecular Descriptors and Drug-Likeness: Pyridin-4-yl vs. Pyridin-2-yl Isomer

The two regioisomers share identical molecular formulas (C10H10N6O2, MW 246.23) and many physicochemical properties, but minor variations in predicted logP and topological polar surface area (TPSA) can alter permeability and solubility profiles. The pyridin-4-yl isomer has a calculated TPSA of 125.79 Ų, identical to the pyridin-2-yl isomer within the limits of computational methods used [1]. However, the experimental aqueous solubility of the 4-pyridyl isomer has not been disclosed, whereas the 2-pyridyl isomer shows a measured solubility of 33.6 µg/mL .

Cheminformatics ADME Prediction Drug Design

Structural Confirmation by Orthogonal Spectroscopic Methods: Ensuring Regioisomeric Purity

Regioisomeric purity is critical for imidazole hydrazides, as the 2-pyridyl and 4-pyridyl isomers cannot be distinguished by molecular weight (both 246.23 g/mol) or elemental composition. The 4-pyridyl isomer can be unequivocally identified via 1H-13C HMBC NMR: the coupling between the pyridine H2/H6 protons and the carboxamide carbonyl, along with the distinct chemical shift of the imidazole C4-hydrazide carbon, provides a definitive fingerprint . The 2-pyridyl isomer shows a markedly different correlation pattern due to the nitrogen adjacency effect [1].

Analytical Chemistry Quality Control NMR Spectroscopy

Metabolic Stability and Cytochrome P450 Interaction Potential: Scaffold-Level Caution

Polysubstituted pyridin-4-yl imidazoles, including close analogs of the hydrazide series, have been evaluated for cytochrome P450 inhibition. A structurally related class of pyridin-4-yl imidazole p38 MAP kinase inhibitors demonstrated CYP450 inhibition liabilities that were absent in certain analogs [1]. While no data exist for the specific hydrazide 627470-11-5, the imidazole core and pyridin-4-yl substituent are known to coordinate heme iron, suggesting potential CYP inhibition that requires profiling before in vivo use [1].

Drug Metabolism Toxicology CYP450

Recommended Application Scenarios for 4-(Hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide Based on Quantitative Differentiation Evidence


Negative Control in LEDGF/IN Protein-Protein Interaction Assays

The 4-pyridyl isomer is the preferred negative control compound for LEDGF/IN AlphaScreen assays, given the documented pIC50 of 6.40 for the 2-pyridyl isomer [1]. Use at equimolar concentrations (e.g., 10–100 µM) to confirm that observed inhibition is regioisomer-dependent, not a generic scaffold effect.

Regioisomeric SAR Probe in Pyridinyl-Imidazole Kinase Inhibitor Programs

As a tool to map the pyridine nitrogen position requirement in kinase or integrase binding pockets. The 4-pyridyl isomer provides a hydrogen-bond acceptor at a different trajectory compared to the 2-pyridyl isomer, enabling mapping of hinge-region or allosteric site interactions .

Building Block for Bioisosteric Replacement of Hydrazide Moieties

The hydrazinecarbonyl group can serve as a precursor for acylhydrazone synthesis to create combinatorial libraries, where the 4-pyridyl orientation may yield distinct cellular permeability or target engagement profiles compared to 2-pyridyl derivatives .

Reference Standard for HPLC/LC-MS Method Development Distinguishing Pyridinyl Imidazole Regioisomers

Due to identical molecular weight and similar retention characteristics, the 4-pyridyl isomer is essential as a reference substance for developing chromatographic methods that separate it from the 2-pyridyl congener, ensuring analytical quality control in synthetic batches [1].

Quote Request

Request a Quote for 4-(hydrazinecarbonyl)-N-pyridin-4-yl-1H-imidazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.